5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
5-methyl-1H-pyrazole-4-sulfonamide: is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds highly valued in organic synthesis and medicinal chemistry . The molecular formula of this compound is C4H7N3O2S, and it has a molecular weight of 161.18 g/mol .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 5-methyl-1h-pyrazole-4-sulfonamide, have been extensively studied for their diverse biological activities . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .
Result of Action
It is known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrazole derivative .
Cellular Effects
Some pyrazole derivatives have been shown to have antiproliferative effects against certain types of cancer cells
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of pyrazole sulfonamide with appropriate reagents.
Catalytic Methods: The use of catalysts such as Nano-ZnO has been reported to facilitate the regioselective synthesis of pyrazole derivatives.
Industrial Production Methods: Industrial production methods for 5-methyl-1H-pyrazole-4-sulfonamide typically involve large-scale condensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70. These methods offer eco-friendly attributes and simplified reaction workup .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nano-ZnO, Amberlyst-70.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: 5-methyl-1H-pyrazole-4-sulfonamide is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various pyrazole derivatives with significant biological activities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . Its derivatives have shown promise in targeting specific biological pathways and enzymes.
Industry: The compound is utilized in the synthesis of dyes and pigments, providing specific colors and properties to the final products .
Comparison with Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 1-methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
- 3(5)-aminopyrazoles
Comparison: Compared to similar compounds, 5-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. Its derivatives exhibit a wide range of biological activities, making it a versatile compound in various fields .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMXTAARSXTZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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